1,2-Dimethyl-4-nitrobenzene
Overview
Description
1,2-Dimethyl-4-nitrobenzene is an aromatic compound with the molecular formula C8H9NO2. It is also known as 4-nitro-o-xylene. This compound is characterized by a benzene ring substituted with two methyl groups and one nitro group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications .
Mechanism of Action
Target of Action
1,2-Dimethyl-4-nitrobenzene, also known as 4-Nitro-o-xylene , is an organic compound that primarily targets aromatic compounds in its reactions . The primary targets are the pi electrons in the aromatic ring of benzene .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of aromatic compounds . The compound’s nitro group imposes a metabolic block on aromatic compounds, which is overcome by two principal strategies: oxidative denitration and subsequent ring-fission, and the reduction of the nitro substituent .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 1511626 , can influence its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of aromatic compounds. The compound’s electrophilic aromatic substitution results in the formation of a substituted benzene ring . This can lead to changes in the structure and function of the affected molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature and pressure can affect the compound’s phase change data, including its boiling point and enthalpy of vaporization . .
Biochemical Analysis
Biochemical Properties
Nitroaromatic compounds like 1,2-Dimethyl-4-nitrobenzene are known to interact with various enzymes and proteins . The nitro group (−NO2) in these compounds can undergo reduction, forming intermediates that can interact with various biomolecules . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently known.
Cellular Effects
Nitroaromatic compounds are generally known to cause cellular stress and can be toxic . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitroaromatic compounds can undergo a variety of reactions, including reduction and nucleophilic substitution . These reactions can lead to the formation of intermediates that can interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings is limited. It is known that this compound is stable under normal conditions .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Nitroaromatic compounds can be metabolized through various pathways, including reduction and nucleophilic substitution .
Preparation Methods
1,2-Dimethyl-4-nitrobenzene can be synthesized through several methods:
Chemical Reactions Analysis
Scientific Research Applications
1,2-Dimethyl-4-nitrobenzene has several applications in scientific research:
Comparison with Similar Compounds
1,2-Dimethyl-4-nitrobenzene can be compared with other nitroaromatic compounds such as:
Nitrobenzene: Lacks the methyl groups, making it less reactive in certain chemical reactions.
2,4-Dimethyl-1-nitrobenzene: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
4-Nitrotoluene: Contains only one methyl group, affecting its reactivity and applications.
The unique combination of two methyl groups and one nitro group in this compound imparts distinct chemical properties, making it valuable in various applications.
Properties
IUPAC Name |
1,2-dimethyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZKOYWDLDYELC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Record name | 1,2-DIMETHYL-4-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID2025133 | |
Record name | 1,2-Dimethyl-4-nitrobenzene | |
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Molecular Weight |
151.16 g/mol | |
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Physical Description |
1,2-dimethyl-4-nitrobenzene appears as yellow prisms or yellow crystalline solid. (NTP, 1992), Liquid, Yellow solid; [HSDB] | |
Record name | 1,2-DIMETHYL-4-NITROBENZENE | |
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Record name | Benzene, 1,2-dimethyl-4-nitro- | |
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Record name | 1,2-Dimethyl-4-nitrobenzene | |
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Boiling Point |
489 °F at 748 mmHg (NTP, 1992), 254 °C @ 760 MM HG | |
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Record name | 1,2-DIMETHYL-4-NITROBENZENE | |
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Flash Point |
225 °F (NTP, 1992), 107 °C | |
Record name | 1,2-DIMETHYL-4-NITROBENZENE | |
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Record name | 1,2-Dimethyl-4-nitrobenzene | |
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Solubility |
1 to 5 mg/mL at 59 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL, SOL IN ETHER /NITROXYLENE/ | |
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Density |
1.117 (NTP, 1992) - Denser than water; will sink | |
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Color/Form |
YELLOW PRISMS FROM ALCOHOL, CRYSTALLINE NEEDLES, YELLOW LIQ /2,4- & 2,5-ISOMERS/ | |
CAS No. |
99-51-4 | |
Record name | 1,2-DIMETHYL-4-NITROBENZENE | |
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Record name | 1,2-Dimethyl-4-nitrobenzene | |
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Record name | 1,2-DIMETHYL-4-NITROBENZENE | |
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Melting Point |
86 to 88 °F (NTP, 1992), 30-31 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1,2-Dimethyl-4-nitrobenzene in chemical synthesis?
A1: this compound serves as a crucial starting material in the synthesis of various compounds, notably the herbicide pendimethalin . Its reactivity makes it valuable for introducing specific chemical groups and building more complex molecules.
Q2: How does the choice of nitrating agent influence the regioselectivity of o-xylene nitration?
A2: Research indicates that using a mixture of sulfuric acid and fuming nitric acid favors the formation of 1,2-dimethyl-3-nitrobenzene over this compound during o-xylene nitration . Conversely, employing only fuming nitric acid leads to a higher selectivity for this compound . This highlights the significant role of the nitrating agent in directing the reaction pathway and controlling the isomeric product distribution.
Q3: Can you describe the reaction mechanism involved in the formation of 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate from this compound?
A3: Nitration of this compound with a mixture of acetic anhydride and trifluoroacetic anhydride proceeds via an electrophilic aromatic substitution mechanism . The nitronium ion, generated in situ, acts as the electrophile and attacks the electron-rich aromatic ring. The resulting resonance-stabilized sigma complex then loses a proton to regenerate the aromaticity, yielding 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate.
Q4: What insights does the nitration of this compound offer regarding the mechanism of electrophilic aromatic substitution?
A4: The observation of a 1,4-nitro group migration during the rearomatization of 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate provides compelling evidence for the involvement of a bridged intermediate in the reaction mechanism . This finding contributes to a deeper understanding of the intricacies of electrophilic aromatic substitution reactions.
Q5: How is this compound utilized in analytical chemistry?
A5: this compound serves as a model compound to investigate and characterize desorption rates from octadecylsilyl bonded-phase HPLC (High-Performance Liquid Chromatography) particles . By analyzing its behavior in chromatographic systems, researchers gain valuable insights into the separation process and optimize HPLC method development.
Q6: What are the key challenges and considerations in scaling up the continuous-flow nitration of o-xylene to produce this compound?
A6: Scaling up the continuous flow nitration of o-xylene necessitates careful optimization of reaction parameters such as temperature, residence time, and reactant concentrations to ensure both high yield and selectivity for this compound . Additionally, economic factors, including reactor design and energy consumption, must be considered to achieve cost-effective large-scale production.
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